Bienvenue dans la boutique en ligne BenchChem!

TRIS(DIMETHYLAMINO)GALLANE DIMER

Atomic Layer Deposition Gallium Oxide Thin Film Growth

TRIS(DIMETHYLAMINO)GALLANE DIMER ([Ga(NMe₂)₃]₂) is the strategic ALD/CVD precursor for GaN and Ga₂O₃ thin films. Its dimeric dialkylamido architecture enables low-temperature (<250°C) saturative growth with H₂O or NH₃ plasma, delivering 1.0 Å/cycle control and conformal coating on high-aspect-ratio structures. Unlike alkyl or amidinate gallium precursors, the dimethylamido ligand set sustains deposition, suppresses carbon contamination, and ensures process robustness. Essential for GaN HEMTs, β-Ga₂O₃ power devices, UV LEDs, and rare-earth-doped multi-cation oxides. Available in high purity for R&D and pilot production.

Molecular Formula C6H18GaN3
Molecular Weight 201.95 g/mol
CAS No. 180335-73-3
Cat. No. B067831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRIS(DIMETHYLAMINO)GALLANE DIMER
CAS180335-73-3
Molecular FormulaC6H18GaN3
Molecular Weight201.95 g/mol
Structural Identifiers
SMILESC[N-]C.C[N-]C.C[N-]C.[Ga+3]
InChIInChI=1S/3C2H6N.Ga/c3*1-3-2;/h3*1-2H3;/q3*-1;+3
InChIKeyZRXBTFLOBMVHAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TRIS(DIMETHYLAMINO)GALLANE DIMER (CAS 180335-73-3): A Volatile Dialkylamido Gallium Precursor for Low-Temperature ALD/CVD


TRIS(DIMETHYLAMINO)GALLANE DIMER, formally bis(μ-dimethylamino)tetrakis(dimethylamino)digallium [Ga(NMe₂)₃]₂ (CAS 180335-73-3), is a homoleptic gallium(III) dialkylamide complex that exists as a dimeric species in both solid state and solution [1]. It serves as a volatile, liquid-phase gallium precursor engineered for vapor-phase deposition techniques, including atomic layer deposition (ALD) and chemical vapor deposition (CVD), to fabricate gallium-containing thin films such as GaN and Ga₂O₃ [2]. Its molecular architecture features bridging dimethylamido ligands that confer high reactivity toward protic co-reactants (e.g., H₂O, NH₃), enabling efficient low-temperature film growth [3].

Why TRIS(DIMETHYLAMINO)GALLANE DIMER Cannot Be Substituted Arbitrarily with Other Gallium Precursors


Generic substitution of gallium precursors in ALD/CVD processes is precluded by the profound influence of ligand chemistry on critical film growth parameters. While the dimeric dialkylamido structure of [Ga(NMe₂)₃]₂ provides a specific ligand exchange pathway that enables low-temperature (<250 °C) saturative growth with water or ammonia plasma [1], alternative precursors with different ligand sets (e.g., alkyl groups like methyl or ethyl, or bulky amidinate ligands) exhibit divergent surface chemistries that fundamentally alter deposition outcomes [2]. For instance, gallium amidinate complexes with methyl auxiliary ligands (LGaMe₂) can halt ALD growth entirely after only a few cycles, whereas their dimethylamido counterparts (LGa(NMe₂)₂) sustain deposition, demonstrating that the presence and nature of amido ligands dictate process viability [3]. Furthermore, the carbon incorporation levels in GaN films differ substantially between triethylgallium (TEGa) and trimethylgallium (TMGa), with TEGa producing approximately twice the carbon contamination as TMGa in MOVPE-grown GaN [4]. Consequently, the selection of [Ga(NMe₂)₃]₂ is not merely a matter of gallium delivery but a strategic choice that governs growth temperature, film purity, and process robustness.

Quantitative Differentiation Evidence for TRIS(DIMETHYLAMINO)GALLANE DIMER in ALD/CVD Applications


Low-Temperature ALD Window for Ga₂O₃ with Ga₂(NMe₂)₆ and H₂O

The ALD of Ga₂O₃ using [Ga(NMe₂)₃]₂ and water demonstrates a robust self-limiting growth window at substrate temperatures between 170 and 250 °C, with a saturated growth rate of 1.0 Å/cycle [1]. This low-temperature capability contrasts with alternative gallium precursors such as gallium alkoxides, which typically require substrate temperatures of 300–700 °C for Ga₂O₃ deposition by CVD [2].

Atomic Layer Deposition Gallium Oxide Thin Film Growth

Epitaxial GaN Growth by Plasma-Enhanced ALD at Low Temperatures

Using [Ga(NMe₂)₃]₂ with NH₃ plasma, epitaxial GaN films were achieved by plasma-enhanced ALD at substrate temperatures between 130 and 250 °C, exhibiting a self-limiting growth rate of 1.4 Å/cycle [1]. This contrasts with conventional thermal ALD processes using trimethylgallium (TMGa), which often require higher temperatures (>300 °C) or plasma assistance to achieve comparable crystalline quality, and with hollow-cathode plasma ALD using TMGa, which yields GaN with a growth rate of 1.0 ± 0.1 Å/cycle on Si [2].

Gallium Nitride Plasma-Enhanced ALD Epitaxial Growth

Stoichiometric ErₓGa₂₋ₓO₃ Films with Controlled Impurity Levels

The use of [Ga(NMe₂)₃]₂ as a gallium co-precursor in ALD of ErₓGa₂₋ₓO₃ films with Er(C₅H₄Me)₃ and water yielded stoichiometric films with well-defined impurity concentrations: carbon at 2.0–6.1 at.%, hydrogen at 5.0–10.3 at.%, and nitrogen at <0.3–0.7 at.%, as determined by RBS and TOF-ERDA [1]. In comparison, an alternative ALD process using Er(thd)₃, Ga(acac)₃, and ozone required a higher substrate temperature of 350 °C and typically results in higher carbon incorporation due to ligand decomposition pathways [2].

Ternary Oxide Films Rare-Earth Doping Impurity Control

Rapid GaN Growth by APCVD from Ga₂(NMe₂)₆ and NH₃

Atmospheric pressure chemical vapor deposition (APCVD) using [Ga(NMe₂)₃]₂ and ammonia achieved GaN growth rates up to 1000 Å/min at substrate temperatures between 100 and 400 °C [1]. This growth rate is significantly higher than typical ALD rates (0.1–2.0 Å/cycle) and demonstrates the precursor's versatility across deposition techniques. For context, standard MOCVD processes using TMGa or TEGa for GaN growth typically operate at higher temperatures (500–1100 °C) and exhibit different carbon incorporation characteristics; TEGa-derived GaN contains approximately twice the carbon of TMGa-derived films [2].

Chemical Vapor Deposition Gallium Nitride High Growth Rate

Critical Role of Dimethylamido Ligands in Sustaining ALD Growth

In a systematic study of gallium amidinate-based ALD precursors, the complex LGa(NMe₂)₂ (bearing dimethylamido auxiliary ligands) enabled sustained deposition of Ga₂O₃ and Ga₂S₃ films using H₂O and H₂S, respectively. In contrast, the methyl-substituted analog LGaMe₂ exhibited self-limiting behavior that halted growth after only three ALD cycles [1]. This demonstrates that the presence of reactive amido ligands is essential for maintaining surface reactivity and continuous film growth, a feature inherently provided by [Ga(NMe₂)₃]₂.

Precursor Design Surface Chemistry Ligand Effects

High Reactivity with Water Enables Low-Temperature ALD Oxide Growth

The high reactivity of [Ga(NMe₂)₃]₂ with water is cited as the key factor enabling low-temperature ALD of Ga₂O₃ at 170–250 °C, significantly expanding the substrate compatibility compared to existing CVD and ALD processes that require higher temperatures [1]. While quantitative kinetic comparisons with other precursors are limited, this property is consistent with the broader class of metal dialkylamides, which generally exhibit higher reactivity toward protic reagents than their alkyl counterparts (e.g., TMGa, TEGa) [2].

Precursor Reactivity Low-Temperature ALD Gallium Oxide

Primary Application Scenarios for TRIS(DIMETHYLAMINO)GALLANE DIMER Based on Quantified Performance Evidence


Low-Temperature Atomic Layer Deposition (ALD) of Ga₂O₃ for Power Electronics

The established 170–250 °C ALD window for Ga₂O₃ using [Ga(NMe₂)₃]₂ and water [1] enables conformal coating of high-aspect-ratio structures and deposition on temperature-sensitive substrates (e.g., flexible polymers, pre-patterned devices with low thermal budget). The saturated growth rate of 1.0 Å/cycle ensures precise thickness control at the sub-nanometer level, critical for gate dielectrics in GaN-based high-electron-mobility transistors (HEMTs) and emerging β-Ga₂O₃ power devices.

Plasma-Enhanced ALD of Epitaxial GaN for Optoelectronics and RF Devices

The demonstrated ability to grow crystalline, epitaxial GaN on Si(100) and 4H-SiC substrates at 130–250 °C with a growth rate of 1.4 Å/cycle using [Ga(NMe₂)₃]₂ and NH₃ plasma [2] positions this precursor as a viable option for low-thermal-budget GaN device fabrication. Applications include buffer layers for RF HEMTs, nucleation layers for subsequent MOCVD overgrowth, and active layers in UV LEDs where reduced thermal stress can improve device yield and performance.

Deposition of Doped or Multi-Component Gallium Oxide Films for Advanced Functional Layers

The successful co-deposition of ErₓGa₂₋ₓO₃ films with controlled stoichiometry and documented impurity levels (C: 2.0–6.1 at.%, H: 5.0–10.3 at.%, N: <0.3–0.7 at.%) at 250 °C [3] demonstrates the precursor's compatibility with rare-earth doping and multi-cation oxide systems. This enables the fabrication of luminescent layers, transparent conductive oxides, and high-k dielectric films where precise compositional control and low contamination are essential for achieving target optical and electrical specifications.

High-Throughput GaN Thin Film Synthesis by APCVD for Research and Prototyping

The capability to deposit GaN at growth rates up to 1000 Å/min at substrate temperatures as low as 100–400 °C using [Ga(NMe₂)₃]₂ and NH₃ in an atmospheric pressure CVD configuration [4] makes this precursor suitable for rapid material screening, prototype device fabrication, and research applications where process simplicity and high throughput are prioritized over the atomic-level precision of ALD. This is particularly relevant for exploratory studies of GaN-based sensors, catalysts, and novel heterostructures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for TRIS(DIMETHYLAMINO)GALLANE DIMER

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.